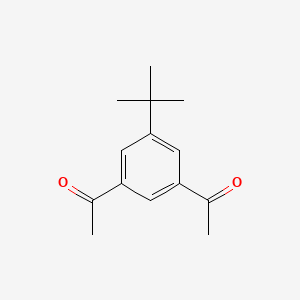
1-(3-Acetyl-5-t-butyl-phenyl)-ethanone
Übersicht
Beschreibung
1-(3-Acetyl-5-t-butyl-phenyl)-ethanone, also known as acetyl-t-butylphenylacetone, is a synthetic organic compound used in a variety of scientific research applications. It is an aliphatic ketone, which means it is composed of an alkyl group and an oxygen atom connected by a double bond. This compound has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and other organic molecules. In addition, it has been used in the study of various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fungicidal Activity
1-(3-Acetyl-5-t-butyl-phenyl)-ethanone has been utilized in the synthesis of novel compounds with potential fungicidal activities. For example, a series of novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds were synthesized, some of which displayed moderate to excellent fungicidal activity against specific pathogens, indicating the potential of this compound in agricultural research and applications (Mao, Song, & Shi, 2013).
Chemical Synthesis and Catalysis
This compound is also involved in chemical synthesis processes, showcasing its utility in organic chemistry. For instance, it was involved in the synthesis of thiamono- and thiabicyclanes through interactions with sodium sulfide and sodium methanethiolate, further contributing to the development of novel chemical entities with varied applications (Baeva, Ulendeeva, Shitikova, & Lyapina, 2009).
Development of Chalcone Hybrids
The compound has been used in the regioselective synthesis of 3′-acetyl-4′-hydroxychalcones, demonstrating its role in the creation of chalcone hybrids. These hybrids have various potential applications, ranging from pharmaceuticals to materials science (Narender, Venkateswarlu, Nayak, & Sarkar, 2011).
Anticancer Research
The compound has also been implicated in anticancer research. Novel coumarin-dihydropyrazole thio-ethanone derivatives were synthesized from 3-acetyl-6-coumarin, some of which exhibited high anticancer activities against various cancer cell lines, indicating its potential as a precursor in anticancer drug development (Xiao-qion, 2014).
Catalysis and Green Chemistry
The compound has been employed in catalysis, particularly in the synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives. The use of heteropolyacids as catalysts in these reactions highlights the compound's role in facilitating environmentally friendly chemical processes (Heravi, Sadjadi, Oskooie, Shoar, & Bamoharram, 2008).
Eigenschaften
IUPAC Name |
1-(3-acetyl-5-tert-butylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(15)11-6-12(10(2)16)8-13(7-11)14(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRZAZSABTQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119473.png)

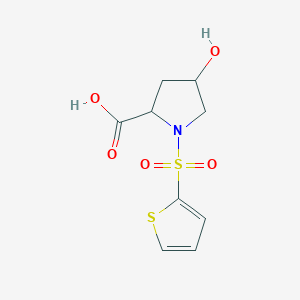

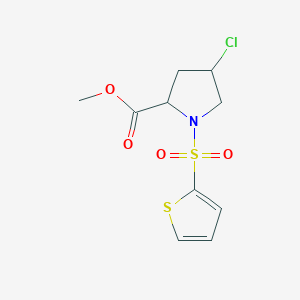
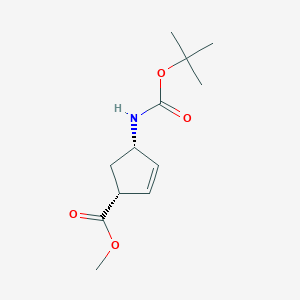

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3119524.png)
![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)

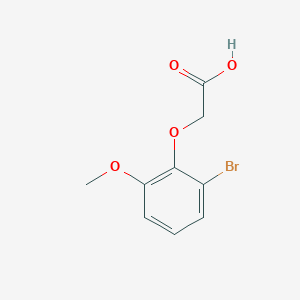
![2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol](/img/structure/B3119561.png)
![4-[1-(Hydroxymethyl)cyclopropyl]phenol](/img/structure/B3119563.png)
![4-Bromothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B3119567.png)